molecular formula C20H23N7O3 B2554059 N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946230-79-1

N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2554059
CAS RN: 946230-79-1
M. Wt: 409.45
InChI Key: WJPWPKSFYGDGRN-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O3 and its molecular weight is 409.45. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis

Imidazo[1,2,4]triazines and related compounds exhibit a broad range of reactivity that enables the synthesis of diverse heterocyclic structures. For example, the reactivity of diethyl 4-aminoimidazo[5,1-c][1,2,4]triazine-3,8-dicarboxylate with nucleophiles allows for the selective formation of monoamides and the synthesis of complex structures like imidazo[1,5-a][1,3,5]benzoxazepines and imidazo[1,5-a][1,3,5]benzodiazepines, depending on the bisnucleophile used (Sadchikova & Mokrushin, 2014).

Anticancer and Antioxidant Properties

N-Acyl imidates reacting with various heterocyclic amines have been shown to produce compounds with moderate anticancer activity against specific cancer cell lines, as well as exhibiting significant antioxidant capacity, surpassing widely used reference antioxidants. This suggests the potential of these compounds in therapeutic applications targeting oxidative stress and cancer (Bekircan et al., 2005).

Building Blocks for Fused Heterocycles

The imidazo[1,2-a]pyridine system has been explored as a precursor for constructing fused triazines, highlighting the synthetic utility of these compounds in generating biologically interesting heterocycles with potential for activity across a range of biological targets (Zamora et al., 2004).

Novel Synthesis Approaches

Research has focused on novel synthesis routes to create imidazotetrazines and related compounds, demonstrating the continuous interest in these structures for their unique chemical properties and potential as pharmacological agents. These studies provide insights into the mechanisms of action and the development of analogs with enhanced biological activities (Wang et al., 1998).

properties

IUPAC Name

8-(4-ethoxyphenyl)-N-(3-imidazol-1-ylpropyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3/c1-2-30-16-6-4-15(5-7-16)26-12-13-27-19(29)17(23-24-20(26)27)18(28)22-8-3-10-25-11-9-21-14-25/h4-7,9,11,14H,2-3,8,10,12-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWPKSFYGDGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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